molecular formula C22H16F3N3O3S B2982214 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1206990-51-3

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2982214
CAS No.: 1206990-51-3
M. Wt: 459.44
InChI Key: BEFOTZLMPPWPOQ-UHFFFAOYSA-N
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Description

2-[7-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a 4-methoxyphenyl substituent at position 7 of the thienopyrimidinone core and an acetamide group linked to a 3-(trifluoromethyl)phenyl moiety. The methoxy group at the para position of the phenyl ring enhances solubility and modulates electronic properties, while the trifluoromethyl group on the acetamide moiety contributes to hydrophobic interactions with target proteins. Its structural framework is analogous to other thienopyrimidine derivatives reported in oncology and kinase inhibition research .

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3S/c1-31-16-7-5-13(6-8-16)17-11-32-20-19(17)26-12-28(21(20)30)10-18(29)27-15-4-2-3-14(9-15)22(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFOTZLMPPWPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core and various aromatic substituents, suggests potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C22H19F3N3O3S, with a molecular weight of 453.47 g/mol. The presence of methoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:

  • Anticancer Properties : The thieno[3,2-d]pyrimidine core is known for its role in various anticancer agents. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal pathogens.

The exact mechanism of action for 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide remains under investigation. However, studies suggest that it may act through:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Interaction with Receptors : Binding studies indicate potential interactions with receptors linked to metabolic pathways and inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, a comparison with structurally similar compounds is presented in the following table:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamideC22H19N3O3SMethoxybenzyl group; potential anticancer activityAnticancer
6-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-oneC13H9ClN2OSReceptor antagonism; simpler structureAntimicrobial
6-bromo-thieno[3,2-d]pyrimidin-4(3H)-oneC13H8BrN2OSKnown for antimicrobial properties; halogen substitutionAntimicrobial

This comparison highlights how variations in substituents can influence biological activities and pharmacological profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Activity/Properties Reference ID
Target Compound : 2-[7-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 487.46 7-(4-Methoxyphenyl), N-(3-trifluoromethylphenyl)acetamide Hypothesized TRK inhibition; enhanced solubility due to methoxy group
2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c) 429.00 4-Amino-thienopyrimidine, N-(3-trifluoromethylphenyl)acetamide TRK inhibition (IC₅₀: <10 nM); LC-MS [M+H]⁺: 429.0; HPLC purity: 99.5%
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl}acetamide 409.89 7-Phenyl, N-(2-chloro-4-methylphenyl)acetamide Antiproliferative activity; H-bond acceptor count: 4
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 511.89 4-Chlorophenyl, sulfanyl linker, N-(2-trifluoromethylphenyl)acetamide Potential kinase inhibition; increased metabolic stability via thioether linkage
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 463.49 7-(4-Fluorophenyl), N-(3-methoxybenzyl)acetamide Unknown activity; fluorophenyl may enhance membrane permeability

Key Research Findings

Substituent Effects on Activity :

  • The methoxy group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) . However, halogenated substituents (e.g., 3c in ) demonstrate higher TRK inhibitory potency, suggesting a trade-off between solubility and target affinity.
  • The trifluoromethyl group on the acetamide moiety is a conserved feature in multiple active compounds, likely due to its role in hydrophobic binding pockets .

Linker Modifications :

  • Replacement of the oxygen atom in the acetamide linker with a sulfanyl group (e.g., ) may enhance metabolic stability but could reduce bioavailability due to increased lipophilicity .

Core Structure Variations: Compounds with amino substituents on the thienopyrimidine core (e.g., 3c) exhibit nanomolar IC₅₀ values against TRKs, whereas the target compound’s methoxyphenyl group may shift selectivity toward other kinases .

Contradictory Evidence :

  • While halogenated derivatives (e.g., 4-chlorophenyl in ) are often associated with higher potency, the methoxy-substituted target compound may offer a broader therapeutic window due to reduced off-target toxicity .

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